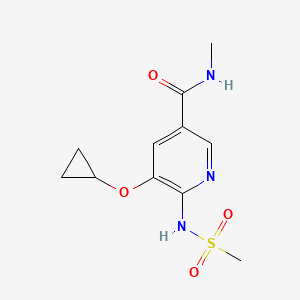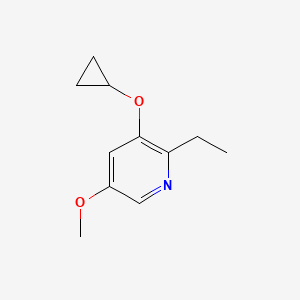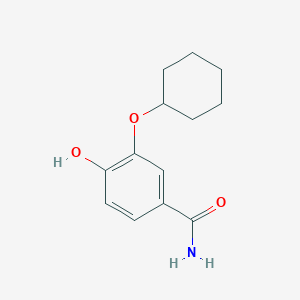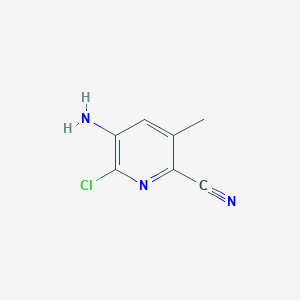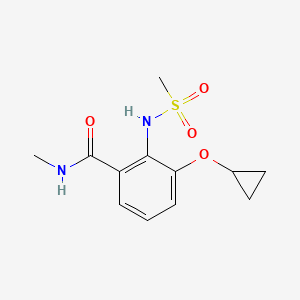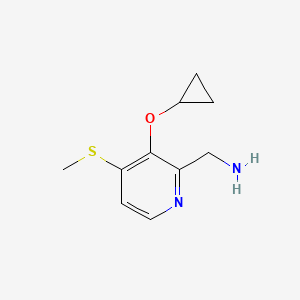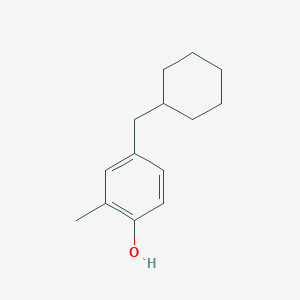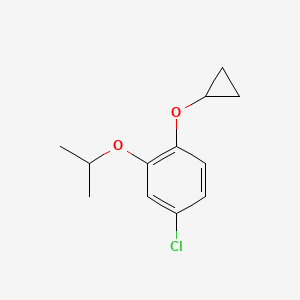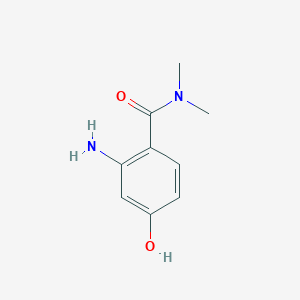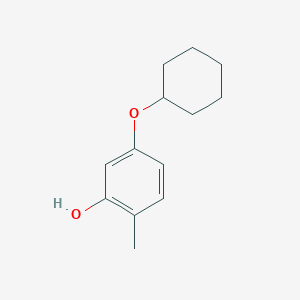
(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine: is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine typically involves multi-step organic reactions
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the methanamine group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Typical nucleophiles include halides, alkoxides, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating new compounds with desired properties .
Wirkmechanismus
The mechanism of action of (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- (3-Tert-butyl-4-methoxypyridin-2-YL)methanamine
- (3-Tert-butyl-4-ethoxypyridin-2-YL)methanamine
- (3-Tert-butyl-4-propoxypyridin-2-YL)methanamine
Uniqueness: (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(3-tert-butyl-4-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12-10(8-14)15-7-6-11(12)16-9-4-5-9/h6-7,9H,4-5,8,14H2,1-3H3 |
InChI-Schlüssel |
MUXFWIFULHSTSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CN=C1CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


